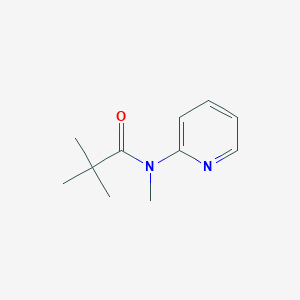

N-Methyl-N-(pyridin-2-yl)pivalamide

Description

BenchChem offers high-quality N-Methyl-N-(pyridin-2-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-(pyridin-2-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,2,2-trimethyl-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)10(14)13(4)9-7-5-6-8-12-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJOCXVTBPSATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537957 | |

| Record name | N,2,2-Trimethyl-N-(pyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96830-03-4 | |

| Record name | N,2,2-Trimethyl-N-(pyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-Methyl-N-(pyridin-2-yl)pivalamide" synthesis and characterization

An In-depth Technical Guide: Synthesis and Characterization of N-Methyl-N-(pyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis and structural characterization of N-Methyl-N-(pyridin-2-yl)pivalamide. This tertiary amide, incorporating a pyridine ring, represents a structural motif of interest in medicinal chemistry and materials science. We present a robust and logical synthetic pathway, grounded in fundamental principles of N-acylation, and detail the necessary steps for purification. Furthermore, this document outlines a complete characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to unequivocally confirm the identity, structure, and purity of the target compound. The causality behind experimental choices is emphasized throughout, providing field-proven insights for researchers.

Molecular Profile

N-Methyl-N-(pyridin-2-yl)pivalamide is a specific organic compound with the following key identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | N,2,2-trimethyl-N-pyridin-2-ylpropanamide | [1] |

| Synonyms | N,2,2-trimethyl-N-(2-pyridinyl)propanamide | [2][3] |

| CAS Number | 96830-03-4 | [2][4] |

| Molecular Formula | C₁₁H₁₆N₂O | [1][3] |

| Molecular Weight | 192.26 g/mol | [1] |

| Monoisotopic Mass | 192.1263 g/mol | [1] |

| Computed XLogP3 | 1.9 | [1] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthesis and Mechanism

The synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide is most logically achieved through the formation of an amide bond between the secondary amine, N-methyl-2-aminopyridine, and an activated pivalic acid derivative.

Retrosynthetic Strategy

The primary disconnection is made at the amide C-N bond, identifying N-methyl-2-aminopyridine and pivaloyl chloride as the key synthons. This approach is highly efficient as it directly forms the desired bond.

Caption: Retrosynthetic analysis of the target molecule.

Underlying Principles of N-Acylation

The core of the synthesis is a nucleophilic acyl substitution reaction.

-

Nucleophile: The secondary amine, N-methyl-2-aminopyridine, uses the lone pair of electrons on its exocyclic nitrogen atom to attack the electrophilic carbonyl carbon of the acylating agent.

-

Electrophile: Pivaloyl chloride is an excellent electrophile. The electron-withdrawing chlorine and oxygen atoms create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize this acid. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent: An anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is used to dissolve the reactants without participating in the reaction. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive pivaloyl chloride.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard acylation methods for aminopyridines and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[6]

Materials:

-

N-methyl-2-aminopyridine (1.0 eq)

-

Pivaloyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methyl-2-aminopyridine and anhydrous DCM. Stir the solution at 0 °C using an ice bath.

-

Base Addition: Add triethylamine to the solution.

-

Acylation: Add pivaloyl chloride dropwise to the stirred solution over 10-15 minutes. The dropwise addition is necessary to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted pivaloyl chloride.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Methodology

The crude product is typically purified by flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is generally effective for separating the nonpolar pivalamide product from more polar impurities. The purity of the collected fractions should be assessed by TLC before combining and concentrating them to yield the final, purified product.

Structural Elucidation and Characterization

A combination of spectroscopic methods is required to confirm the structure and purity of the synthesized N-Methyl-N-(pyridin-2-yl)pivalamide.

Characterization Workflow

Caption: Logical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃.

¹H NMR: The proton NMR spectrum will confirm the presence of all unique proton environments.

-

Aromatic Region (Pyridine Ring): Four distinct signals are expected between δ 7.0 and 8.5 ppm. The proton adjacent to the nitrogen (at the 6-position) will be the most downfield. Coupling patterns (doublets, triplets, or combinations) will reveal the connectivity.[7]

-

N-Methyl Group: A sharp singlet is expected around δ 3.3-3.5 ppm.

-

tert-Butyl Group: A sharp singlet, integrating to 9 protons, is expected in the upfield region, typically around δ 1.2-1.4 ppm.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~ 8.4 | Pyridyl-H (1H, doublet) |

| ~ 7.7 | Pyridyl-H (1H, triplet) |

| ~ 7.2 | Pyridyl-H (1H, triplet) |

| ~ 7.0 | Pyridyl-H (1H, doublet) |

| ~ 3.4 | N-CH₃ (3H, singlet) |

| ~ 1.3 | -C(CH₃)₃ (9H, singlet) |

¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom.

-

Carbonyl Carbon: The amide carbonyl signal will appear significantly downfield, around δ 175-180 ppm.[8]

-

Aromatic Carbons: Five distinct signals for the pyridine ring carbons are expected between δ 115 and 160 ppm.

-

Aliphatic Carbons: Signals for the N-methyl carbon (~δ 35-40 ppm), the quaternary carbon of the tert-butyl group (~δ 39-42 ppm), and the methyl carbons of the tert-butyl group (~δ 27-29 ppm) will be present.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100-3000 | Aromatic C-H Stretch |

| ~ 2970-2870 | Aliphatic C-H Stretch |

| ~ 1670-1650 | Amide C=O Stretch (Strong) |

| ~ 1580, 1470, 1430 | Pyridine Ring C=C and C=N Stretches |

| ~ 1400-1300 | C-N Stretch |

The most diagnostic peak is the strong absorbance from the tertiary amide carbonyl (C=O) group, expected around 1660 cm⁻¹.[10] The absence of an N-H stretch (typically ~3300 cm⁻¹) confirms the formation of the tertiary amide.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and offers insights into the molecule's stability and fragmentation pattern.

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to the molecular weight plus a proton (192.13 + 1.01 = 193.14).

-

Fragmentation: A characteristic fragmentation pathway would be the cleavage of the bond between the carbonyl group and the tert-butyl group, resulting in the loss of a tert-butyl radical (57 Da) and the formation of a stable acylium ion.

Physical State and Solubility

At standard temperature and pressure, N-Methyl-N-(pyridin-2-yl)pivalamide is expected to be a solid or a high-boiling point oil.[8] It is predicted to have low solubility in water but good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.

Safety and Handling

-

Pivaloyl Chloride: Is corrosive, a lachrymator, and reacts violently with water. It must be handled in a fume hood with appropriate gloves and eye protection.

-

N-methyl-2-aminopyridine: Is toxic if swallowed, inhaled, or in contact with skin. Handle with appropriate PPE.

-

Solvents: Dichloromethane is a suspected carcinogen. All solvents should be handled in a well-ventilated area.

-

General Precautions: A thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory before beginning any experimental work.

Conclusion

The synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide can be reliably achieved through the N-acylation of N-methyl-2-aminopyridine with pivaloyl chloride in the presence of a suitable base. The identity, structure, and purity of the final product are definitively confirmed through a systematic characterization process employing NMR, IR, and MS analyses. This guide provides the foundational knowledge and practical framework necessary for researchers to successfully synthesize and validate this compound for further investigation in drug discovery and materials science applications.

References

- N-Methyl-N-(pyridin-2-yl)pivalamide, 98% Purity, C11H16N2O, 1 gram. CP Lab Safety. [Link]

- N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178. PubChem. [Link]

- Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. [Link]

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]

- N-(6-methylpyridin-2-yl)pivalamide (C11H16N2O). PubChemLite. [Link]

- Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC - NIH. [Link]

- N-(PYRID-2-YLMETHYL)-N-PROPYLUREA - Optional[13C NMR]. SpectraBase. [Link]

- 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. ResearchGate. [Link]

- N-Methyl-p-toluamide. NIST WebBook. [Link]

Sources

- 1. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-N-(pyridin-2-yl)pivalamide | 96830-03-4 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PIVALAMIDE(754-10-9) 13C NMR spectrum [chemicalbook.com]

- 10. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

"N-Methyl-N-(pyridin-2-yl)pivalamide" physical and chemical properties

This technical guide provides a comprehensive overview of the physical, chemical, and potential application properties of N-Methyl-N-(pyridin-2-yl)pivalamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer field-proven insights into the characteristics and handling of this compound.

Introduction and Molecular Overview

N-Methyl-N-(pyridin-2-yl)pivalamide, with the CAS Number 96830-03-4, is a substituted amide derivative featuring a pyridine ring.[1][2][3] The presence of the sterically bulky pivaloyl group and the aromatic pyridine moiety suggests unique conformational and electronic properties that can be of interest in medicinal chemistry and materials science. The structural combination of a tertiary amide linkage to a pyridine ring makes it an intriguing candidate for investigation as a ligand in coordination chemistry or as a scaffold in the design of bioactive molecules.

Molecular Structure:

Figure 1: Chemical structure of N-Methyl-N-(pyridin-2-yl)pivalamide.

This guide will now delve into the specific physicochemical properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential applications.

Physicochemical Properties

| Property | Value/Information | Source |

| CAS Number | 96830-03-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆N₂O | [1][3] |

| Molecular Weight | 192.26 g/mol | [1] |

| Physical Form | Solid | [4] |

| Purity | ≥98% (as offered by suppliers) | [3] |

| Storage Temperature | 2-8°C | [2] |

| Computed XLogP3 | 1.9 | [1] |

| Computed Topological Polar Surface Area | 33.2 Ų | [1] |

| Computed Rotatable Bond Count | 2 | [1] |

| Computed Hydrogen Bond Acceptor Count | 2 | [1] |

Expert Insights: The computed XLogP3 value of 1.9 suggests that N-Methyl-N-(pyridin-2-yl)pivalamide has moderate lipophilicity. This characteristic is often sought in drug development as it can influence a molecule's ability to cross cell membranes. The topological polar surface area (TPSA) of 33.2 Ų is well within the range typically associated with good oral bioavailability in drug candidates (TPSA < 140 Ų). The presence of two hydrogen bond acceptors (the pyridine nitrogen and the amide oxygen) provides sites for potential intermolecular interactions, which could be crucial for its biological activity or material properties.

Synthesis and Reactivity

A specific, peer-reviewed synthesis protocol for N-Methyl-N-(pyridin-2-yl)pivalamide is not prominently available. However, based on standard organic chemistry principles for amide formation, a plausible and efficient synthetic route can be proposed. The most direct approach would involve the acylation of N-methylpyridin-2-amine with pivaloyl chloride.

Proposed Synthetic Workflow:

Figure 2: Proposed workflow for the synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide.

Step-by-Step Experimental Protocol (Proposed):

-

Reactant Preparation: To a solution of N-methylpyridin-2-amine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 eq.).

-

Acylation: Cool the mixture to 0°C in an ice bath. Add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution. The use of a dropping funnel is recommended to control the rate of addition and manage any exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting materials.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Drying: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over an anhydrous salt like magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Methyl-N-(pyridin-2-yl)pivalamide.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the pivaloyl chloride.

-

Anhydrous Solvent: Essential for the same reason as the inert atmosphere; water would compete with the amine for the acylating agent.

-

Non-nucleophilic Base: Triethylamine is used to scavenge the HCl byproduct of the reaction without competing with the nucleophilic attack of the secondary amine.

-

Controlled Addition at 0°C: The acylation reaction can be exothermic. Slow addition at a reduced temperature helps to control the reaction rate and prevent potential side reactions.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of N-Methyl-N-(pyridin-2-yl)pivalamide and data from similar compounds.

¹H NMR Spectroscopy (Predicted):

-

Pyridine Protons: Four distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the four protons on the pyridine ring.

-

N-Methyl Protons: A singlet at approximately δ 3.2-3.5 ppm.

-

Pivaloyl Protons: A sharp singlet integrating to nine protons, characteristic of the tert-butyl group, expected to be in the upfield region (around δ 1.2-1.4 ppm).

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.

-

Pyridine Carbons: Five signals in the aromatic region (δ 120-150 ppm).

-

N-Methyl Carbon: A signal around δ 35-40 ppm.

-

Tertiary Carbon of Pivaloyl Group: A signal around δ 38-42 ppm.

-

Methyl Carbons of Pivaloyl Group: A signal around δ 27-30 ppm.

IR Spectroscopy (Predicted):

-

C=O Stretch: A strong absorption band characteristic of an amide carbonyl, expected around 1650-1680 cm⁻¹.

-

C-N Stretch: An absorption in the region of 1250-1350 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (Predicted):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 192. A prominent fragment would likely be the loss of the tert-butyl group, resulting in a peak at m/z = 135. Another significant fragment could be the pivaloyl cation at m/z = 85.

Potential Applications and Research Directions

While specific applications for N-Methyl-N-(pyridin-2-yl)pivalamide are not yet widely documented, its structural motifs suggest several promising areas for research and development.

-

Medicinal Chemistry: The pyridine ring is a common feature in many pharmaceuticals. The lipophilic pivaloyl group can be used to modulate the pharmacokinetic properties of a molecule. This compound could serve as a scaffold or an intermediate in the synthesis of novel drug candidates. The pivalamide group can also act as a directing group in C-H functionalization reactions, enabling the synthesis of more complex substituted pyridines.[5]

-

Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl can act as a bidentate ligand for various metal ions. The resulting metal complexes could have interesting catalytic or material properties. Pivalamide-containing ligands have been used to create transition metal complexes with potential biological activity, for example, as mimics for superoxide dismutase.[5]

-

Materials Science: The rigid structure of the pyridine ring combined with the flexible pivaloyl group could lead to the development of novel polymers or liquid crystals with unique properties.

Safety and Handling

Specific toxicity data for N-Methyl-N-(pyridin-2-yl)pivalamide is not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[2]

In case of exposure, seek immediate medical attention. A material safety data sheet (MSDS) should be consulted for more detailed safety information, although a comprehensive one for this specific compound may not be publicly available.

Conclusion

N-Methyl-N-(pyridin-2-yl)pivalamide is a chemical compound with a unique combination of structural features that make it of interest for further investigation. While experimental data on its properties are limited, this guide has provided a comprehensive overview based on available information and established scientific principles. The proposed synthetic route offers a practical method for its preparation, and the predicted spectroscopic data provides a basis for its characterization. The potential applications in medicinal chemistry, coordination chemistry, and materials science highlight the need for further research into this intriguing molecule. As with any research chemical, it should be handled with appropriate care and safety precautions.

References

-

Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. Available at: [Link]

-

N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178. PubChem. Available at: [Link]

-

Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. ResearchGate. Available at: [Link]

-

Pivalamide, N-methyl-N-(2-benzoylphenyl)-. PubChem. Available at: [Link]

-

N-(6-methylpyridin-2-yl)pivalamide (C11H16N2O). PubChemLite. Available at: [Link]

-

Pivalamide. Wikipedia. Available at: [Link]

-

N-methyl-3-(5-methyl-2-pyridinyl)propanamide. ChemSynthesis. Available at: [Link]

-

N-Methylpivalamide. NIST WebBook. Available at: [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. Available at: [Link]

-

N-Methyl-N-(pyridin-2-yl)pivalamide, 98% Purity, C11H16N2O, 1 gram. CP Lab Safety. Available at: [Link]

-

N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. MDPI. Available at: [Link]

-

Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. Available at: [Link]

-

Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee. PubMed. Available at: [Link]

-

The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. Available at: [Link]

-

Measurement of N-methyl-2-pyridone-5-carboxamide in urine by high performance liquid chromatography. PubMed. Available at: [Link]

-

N-Methyl-2-({3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl}sulfanyl)benzamide. PubChem. Available at: [Link]

-

Nitrogen (¹⁴N or ¹⁵N) NMR chemical shift (δN) values of starting.... ResearchGate. Available at: [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PubMed Central. Available at: [Link]

-

Pyridine, 2-methyl-. NIST WebBook. Available at: [Link]

-

1 H-NMR spectrum (Pyridine-d 5 ) of polyamide (PA-III). ResearchGate. Available at: [Link]

-

Pyridine, 2-methyl-. NIST WebBook. Available at: [Link]

-

N-Methyl-p-toluamide. NIST WebBook. Available at: [Link]

Sources

- 1. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-METHYL-N-(PYRIDIN-2-YL)PIVALAMIDE CAS#: 96830-03-4 [m.chemicalbook.com]

- 3. N-Methyl-N-(pyridin-2-yl)pivalamide | 96830-03-4 [sigmaaldrich.com]

- 4. N-(3-Formyl-5-methylpyridin-2-yl)pivalamide AldrichCPR 127446-31-5 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-Methyl-N-(pyridin-2-yl)pivalamide (CAS: 96830-03-4)

This document provides a comprehensive technical overview of N-Methyl-N-(pyridin-2-yl)pivalamide, a substituted pyridine derivative. For researchers, scientists, and professionals in drug development and chemical synthesis, this guide synthesizes the available physicochemical data, proposes a validated synthetic route, and explores potential applications based on its structural motifs.

Core Compound Identification and Properties

N-Methyl-N-(pyridin-2-yl)pivalamide is a chemical compound identified by the CAS number 96830-03-4.[1][2][3][4] It is also known by its IUPAC name, N,2,2-trimethyl-N-pyridin-2-ylpropanamide.[1] The molecule incorporates a pyridine ring, a tertiary amide group, and a sterically bulky tert-butyl group. This unique combination of functional groups suggests its potential utility as a building block in medicinal chemistry and materials science.

Chemical Structure and Identifiers

Figure 1: Chemical structure of N-Methyl-N-(pyridin-2-yl)pivalamide.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 96830-03-4 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O | [1][4] |

| Molecular Weight | 192.26 g/mol | [1] |

| IUPAC Name | N,2,2-trimethyl-N-pyridin-2-ylpropanamide | [1] |

| Synonyms | N,2,2-trimethyl-N-(2-pyridinyl)propanamide | [2][5] |

| InChI | 1S/C11H16N2O/c1-11(2,3)10(14)13(4)9-7-5-6-8-12-9/h5-8H,1-4H3 | [2] |

| InChIKey | VAJOCXVTBPSATB-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physicochemical properties of this compound have been primarily determined through computational models. These predicted characteristics are crucial for anticipating its behavior in various experimental settings, including solubility, permeability, and potential for intermolecular interactions.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 33.2 Ų | [1] |

| Monoisotopic Mass | 192.126263138 Da | [1] |

Proposed Synthesis Protocol

Retrosynthetic Analysis

A retrosynthetic approach simplifies the target molecule into readily available starting materials. The key disconnection is the amide bond, which is a reliable and widely used transformation.

Figure 2: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Workflow

This protocol outlines a self-validating system for the synthesis and purification of N-Methyl-N-(pyridin-2-yl)pivalamide.

Materials:

-

N-methylpyridin-2-amine

-

Pivaloyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylpyridin-2-amine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution. TEA acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine.

-

Acylation: Add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C. The bulky pivaloyl group minimizes the potential for over-acylation or side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Confirm the identity and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 3: Proposed workflow for the synthesis and purification.

Potential Applications and Research Directions

The structural features of N-Methyl-N-(pyridin-2-yl)pivalamide suggest its utility as an intermediate or scaffold in several areas of chemical research.

Medicinal Chemistry

Pyridine-based structures are considered "privileged scaffolds" in drug design, appearing in a significant percentage of FDA-approved N-heterocyclic drugs.[6] The N-acylaminopyridine moiety is a key component in various biologically active molecules. The presence of the N-methyl group and the sterically demanding tert-butyl group can be leveraged to fine-tune pharmacokinetic properties such as metabolic stability and membrane permeability. This compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.

Coordination Chemistry and Catalysis

The pyridine nitrogen and the amide oxygen atoms can act as bidentate or monodentate ligands for various metal centers. Picolinamide derivatives are known to form stable complexes with a range of transition metals.[7] These complexes have potential applications in catalysis, for instance, in oxidation or polymerization reactions. The steric bulk of the pivaloyl group could enforce specific coordination geometries, leading to catalysts with high selectivity.

Agrochemicals

The pyridine ring is a common motif in a wide array of herbicides, fungicides, and insecticides. The synthesis of novel derivatives from N-Methyl-N-(pyridin-2-yl)pivalamide could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.

Safety, Handling, and Storage

As with any research chemical for which extensive toxicological data is not available, N-Methyl-N-(pyridin-2-yl)pivalamide should be handled with care.

-

Handling: Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][9][10] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.[10][11]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[4][12] Some suppliers recommend storage at 2-8°C.[4][12]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

N-Methyl-N-(pyridin-2-yl)pivalamide (CAS: 96830-03-4) is a substituted pyridine derivative with potential applications as a versatile building block in medicinal chemistry, coordination chemistry, and agrochemical research. While detailed experimental data on this specific compound is sparse in the public domain, its synthesis can be reliably achieved through standard amide coupling reactions. The physicochemical properties and structural motifs of this molecule provide a strong rationale for its further investigation by researchers seeking to develop novel, high-value chemical entities.

References

-

PubChem. N-Methyl-N-(pyridin-2-yl)pivalamide. [Link]

-

Chemsrc. N-methyl-N-pyridin-2-ylnitrous amide. [Link]

-

PubMed Central. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. [Link]

-

PubChemLite. N-(6-methylpyridin-2-yl)pivalamide. [Link]

-

CP Lab Safety. N-Methyl-N-(pyridin-2-yl)pivalamide, 98% Purity, C11H16N2O, 1 gram. [Link]

-

Manasa Life Sciences. N-Methyl-N-(pyridin-2-yl)nitrous amide. [Link]

-

ResearchGate. Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines. [Link]

-

Arkivoc. Synthesis of functionalized pyridinium salts bearing a free amino group. [Link]

-

Tubular Products. Safety Data Sheet. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

- Google Patents. Process for synthesis of picolinamides.

Sources

- 1. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-N-(pyridin-2-yl)pivalamide | 96830-03-4 [sigmaaldrich.com]

- 3. N-Methyl-N-(pyridin-2-yl)pivalamide | 96830-03-4 | Benchchem [benchchem.com]

- 4. 96830-03-4|N-Methyl-N-(pyridin-2-yl)pivalamide|BLD Pharm [bldpharm.com]

- 5. N-Methyl-N-(pyridin-2-yl)pivalamide | 96830-03-4 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 8. buyat.ppg.com [buyat.ppg.com]

- 9. sadofascoprod.blob.core.windows.net [sadofascoprod.blob.core.windows.net]

- 10. chemscene.com [chemscene.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. N-METHYL-N-(PYRIDIN-2-YL)PIVALAMIDE CAS#: 96830-03-4 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of N-Methyl-N-(pyridin-2-yl)pivalamide

Introduction

The molecular structure of N-Methyl-N-(pyridin-2-yl)pivalamide, with the IUPAC name N,2,2-trimethyl-N-pyridin-2-ylpropanamide, is presented below.[1] Its molecular formula is C₁₁H₁₆N₂O, and it has a molecular weight of 192.26 g/mol .[1]

Caption: Molecular Structure of N-Methyl-N-(pyridin-2-yl)pivalamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of N-Methyl-N-(pyridin-2-yl)pivalamide is expected to show distinct signals for the protons of the pyridine ring, the N-methyl group, and the tert-butyl group.

-

Pyridine Ring Protons (δ 7.0-8.5 ppm): The four protons on the pyridine ring will appear in the aromatic region. Due to the electron-withdrawing nature of the nitrogen atom and the amide substituent, these protons will be deshielded. Their chemical shifts and coupling patterns will be characteristic of a 2-substituted pyridine.

-

N-Methyl Protons (δ ~3.3 ppm): The three protons of the N-methyl group will appear as a sharp singlet. The chemical shift is influenced by the adjacent nitrogen and the carbonyl group.

-

Tert-butyl Protons (δ ~1.1 ppm): The nine equivalent protons of the tert-butyl group will give rise to a strong singlet. The steric bulk and electron-donating nature of the alkyl groups will result in a relatively upfield chemical shift.

Table 1: Predicted ¹H NMR Data for N-Methyl-N-(pyridin-2-yl)pivalamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | Pyridine H-6 |

| ~7.8 | t | 1H | Pyridine H-4 |

| ~7.3 | d | 1H | Pyridine H-3 |

| ~7.2 | t | 1H | Pyridine H-5 |

| ~3.3 | s | 3H | N-CH₃ |

| ~1.1 | s | 9H | C(CH₃)₃ |

Predicted data based on typical chemical shifts for similar functional groups.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (δ ~175 ppm): The amide carbonyl carbon is expected to appear significantly downfield.

-

Pyridine Ring Carbons (δ 110-155 ppm): The six carbons of the pyridine ring will have distinct chemical shifts. The carbon attached to the nitrogen (C2) and the carbon at the 6-position will be the most downfield.

-

N-Methyl Carbon (δ ~38 ppm): The carbon of the N-methyl group will appear in the aliphatic region.

-

Tert-butyl Carbons (δ ~27 ppm for CH₃, ~39 ppm for quaternary C): The three equivalent methyl carbons of the tert-butyl group will produce a single signal, while the quaternary carbon will have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Data for N-Methyl-N-(pyridin-2-yl)pivalamide

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O |

| ~155 | Pyridine C-2 |

| ~148 | Pyridine C-6 |

| ~137 | Pyridine C-4 |

| ~122 | Pyridine C-5 |

| ~121 | Pyridine C-3 |

| ~39 | C (CH₃)₃ |

| ~38 | N-CH₃ |

| ~27 | C(C H₃)₃ |

Predicted data based on typical chemical shifts for similar functional groups.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Methyl-N-(pyridin-2-yl)pivalamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Record the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[2]

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

The IR spectrum of N-Methyl-N-(pyridin-2-yl)pivalamide is expected to show characteristic absorption bands for the amide and aromatic moieties.

-

C=O Stretch (Amide I band): A strong absorption band is expected in the region of 1650-1680 cm⁻¹. This is a characteristic peak for a tertiary amide. The exact position can be influenced by the electronic effects of the pyridine ring.

-

C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the range of 1250-1350 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands for the C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretches: These vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the N-methyl and tert-butyl groups will appear in the 2850-3000 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for N-Methyl-N-(pyridin-2-yl)pivalamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| > 3000 | Medium | Aromatic C-H Stretch |

| 2850-3000 | Medium-Strong | Aliphatic C-H Stretch |

| 1650-1680 | Strong | C=O Stretch (Amide I) |

| 1400-1600 | Medium-Strong | Aromatic C=C and C=N Stretches |

| 1250-1350 | Medium | C-N Stretch |

Predicted data based on characteristic IR frequencies for the respective functional groups.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[3]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

The electron ionization (EI) mass spectrum of N-Methyl-N-(pyridin-2-yl)pivalamide is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z value corresponding to the molecular weight of the compound (192.26).

-

Fragmentation Pattern: The molecule is expected to fragment via several pathways, including:

-

Loss of the tert-butyl group: This would result in a fragment ion at m/z 135.

-

Formation of the pivaloyl cation: A prominent peak at m/z 57 corresponding to the [C(CH₃)₃]⁺ ion is expected.

-

Cleavage of the amide bond: This could lead to fragments corresponding to the pyridine-N-methyl portion and the pivaloyl portion.

-

Table 4: Predicted Mass Spectrometry Data for N-Methyl-N-(pyridin-2-yl)pivalamide

| m/z | Proposed Fragment |

| 192 | [M]⁺ |

| 135 | [M - C(CH₃)₃]⁺ |

| 107 | [C₅H₄N-N(CH₃)]⁺ |

| 85 | [C(CH₃)₃CO]⁺ |

| 78 | [C₅H₄N]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Predicted data based on common fragmentation pathways for amides and pyridines.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify the major fragment ions.

Synthesis and Characterization Workflow

A plausible synthetic route to N-Methyl-N-(pyridin-2-yl)pivalamide would involve the acylation of N-methylpyridin-2-amine with pivaloyl chloride. The overall workflow from synthesis to characterization is depicted below.

Sources

An In-Depth Technical Guide to the Solubility and Stability of N-Methyl-N-(pyridin-2-yl)pivalamide for Drug Development Professionals

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of N-Methyl-N-(pyridin-2-yl)pivalamide. As a critical component of early-stage drug development, a thorough understanding of these physicochemical properties is paramount for formulation design, toxicological assessment, and ensuring the overall quality, efficacy, and safety of a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction and Physicochemical Profile

N-Methyl-N-(pyridin-2-yl)pivalamide is a tertiary amide containing a pyridine ring. Its structure suggests potential for hydrogen bonding via the pyridine nitrogen and the carbonyl oxygen, which will influence its solubility and interaction with excipients. A foundational understanding of its basic properties is the first step in any comprehensive analysis.

Table 1: Physicochemical Properties of N-Methyl-N-(pyridin-2-yl)pivalamide

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | PubChem[1] |

| Molecular Weight | 192.26 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

The XLogP3 value of 1.9 suggests that N-Methyl-N-(pyridin-2-yl)pivalamide has moderate lipophilicity. This initial data point is crucial as it guides the preliminary selection of solvents for solubility studies and anticipates its potential absorption characteristics.

Comprehensive Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[2][3] A multi-faceted approach to solubility testing is therefore essential, encompassing both kinetic and thermodynamic measurements in various relevant media.[4]

Thermodynamic Solubility (Equilibrium Shake-Flask Method)

The shake-flask method remains the "gold standard" for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[5][6]

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of N-Methyl-N-(pyridin-2-yl)pivalamide to a series of vials, each containing a different solvent medium (e.g., water, phosphate-buffered saline at various pH levels, 0.1 M HCl, and relevant organic solvents like ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand, permitting the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any particulate matter.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility in Aqueous Media

Kinetic solubility provides insights into the behavior of a compound upon its initial introduction into an aqueous environment from a stock solution, often in DMSO.[4] This is particularly relevant for high-throughput screening during early discovery phases.

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N-Methyl-N-(pyridin-2-yl)pivalamide in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer (e.g., PBS, pH 7.4).

-

Precipitation Measurement: Monitor the solutions for the formation of a precipitate over time using laser nephelometry, which measures light scattering from suspended particles.[2] The concentration at which precipitation is first observed is the kinetic solubility.

Caption: Comparative workflow for thermodynamic and kinetic solubility.

In-Depth Stability Profiling

Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a drug substance varies over time under the influence of environmental factors.[7][8] The approach outlined here is grounded in the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[12] These studies involve exposing the compound to conditions more severe than those used in accelerated stability testing.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Protocol | Rationale |

| Acid Hydrolysis | 0.1 M - 1.0 M HCl at 40-80°C | To assess susceptibility to degradation in acidic environments, which can be encountered in the stomach.[13] |

| Base Hydrolysis | 0.1 M - 1.0 M NaOH at 40-80°C | To evaluate stability in alkaline conditions. Amide bonds can be susceptible to base-catalyzed hydrolysis.[13] |

| Oxidation | 3-30% H₂O₂ at room temperature | To determine the potential for oxidative degradation, a common pathway for many organic molecules. |

| Photostability | Exposure to a light source conforming to ICH Q1B guidelines | To assess degradation upon exposure to light, which is crucial for determining packaging and storage requirements.[8] |

| Thermal Stress | Solid-state and solution at elevated temperatures (e.g., 60-80°C) | To evaluate the intrinsic thermal stability of the molecule.[8] |

A target degradation of 10-20% is generally considered adequate to demonstrate the specificity of the analytical method without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.[14]

Caption: Overview of forced degradation pathways.

ICH-Compliant Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[8] The storage conditions are dictated by the intended climatic zones for marketing the final drug product.[10]

Table 3: ICH Recommended Long-Term Stability Storage Conditions

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10]

Development of a Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is the cornerstone of any reliable solubility or stability study. This method must be able to accurately quantify the API and separate it from any impurities or degradation products.[13]

Proposed Method: HPLC-UV/MS

-

Column: A C18 reversed-phase column is a good starting point for a molecule with moderate lipophilicity.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be effective.

-

Detection:

-

UV/Vis (DAD/PDA): For initial method development and routine quantification. The extended conjugation from the pyridine ring should provide a suitable chromophore.

-

Mass Spectrometry (MS): Essential for the identification and characterization of degradation products. An LC-MS/MS system can provide structural information for unknown peaks.[15]

-

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Reporting

All quantitative data should be summarized in a clear and concise manner. For stability studies, this includes plotting the assay of N-Methyl-N-(pyridin-2-yl)pivalamide as a function of time and identifying trends in the formation of degradation products. Any significant changes in the physical appearance of the substance should also be documented.

The ultimate goal is to establish a comprehensive profile of the compound's solubility and stability, which will inform critical decisions throughout the drug development lifecycle.

References

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).

- N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem.

- ICH STABILITY TESTING GUIDELINES - SNS Courseware.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.

- Ich guidelines for stability studies 1 | PPTX - Slideshare.

- A practical guide to forced degradation and stability studies for drug substances.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.

- A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchG

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.

- Outlining Drug Stability and Solubility with Dissolution Testing | Pharmaceutical Technology.

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- Forced Degradation Studies: Regulatory Considerations and Implement

- Forced degrad

- Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug | Request PDF - ResearchG

Sources

- 1. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rheolution.com [rheolution.com]

- 3. pharmtech.com [pharmtech.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. snscourseware.org [snscourseware.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 12. ajpsonline.com [ajpsonline.com]

- 13. onyxipca.com [onyxipca.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. researchgate.net [researchgate.net]

The Emerging Potential of N-Methyl-N-(pyridin-2-yl)pivalamide as a Versatile Ligand in Coordination Chemistry: A Technical Guide

Introduction: Unveiling a New Player in Ligand Design

In the vast and dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the advancement of catalysis, materials science, and bioinorganic chemistry. The N-acyl-2-aminopyridine scaffold has garnered significant attention due to its accessible synthesis and versatile coordination behavior. This technical guide delves into the potential of a specific, yet underexplored, derivative: N-Methyl-N-(pyridin-2-yl)pivalamide .

While dedicated studies on the coordination complexes of N-Methyl-N-(pyridin-2-yl)pivalamide are nascent, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its behavior and potential applications. This guide will, therefore, leverage authoritative data from closely related N,N-disubstituted-2-aminopyridine ligands to build a predictive framework for its utility. We will explore its synthesis, anticipated coordination modes, the expected properties of its metallic complexes, and provide detailed experimental protocols to encourage further investigation into this promising ligand. The presence of a sterically demanding pivaloyl group and an N-methyl substituent on the 2-aminopyridine framework suggests a unique interplay of electronic and steric effects that could lead to novel reactivity and structural motifs.

Synthesis and Characterization of N-Methyl-N-(pyridin-2-yl)pivalamide

The synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide is readily achievable through established amidation methodologies. The foundational approach involves the acylation of N-methyl-2-aminopyridine.

Synthetic Pathway

The most direct route involves the reaction of N-methyl-2-aminopyridine with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. The reaction is typically performed in an inert aprotic solvent like dichloromethane or tetrahydrofuran.

Caption: General synthetic scheme for N-Methyl-N-(pyridin-2-yl)pivalamide.

Experimental Protocol: Synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide

Materials:

-

N-methyl-2-aminopyridine (1.0 eq)

-

Pivaloyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-2-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C using an ice bath.

-

Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure N-Methyl-N-(pyridin-2-yl)pivalamide.

Spectroscopic Characterization

The structure of the synthesized ligand can be confirmed by standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridyl protons, a singlet for the N-methyl protons, and a singlet for the tert-butyl protons of the pivaloyl group. |

| ¹³C NMR | Resonances for the pyridyl carbons, the N-methyl carbon, the quaternary and methyl carbons of the pivaloyl group, and a characteristic downfield signal for the amide carbonyl carbon. |

| FT-IR | A strong absorption band in the region of 1660-1680 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₆N₂O (m/z = 192.26).[1] |

Coordination Chemistry: A Predictive Outlook

Based on extensive studies of related 2-aminopyridine ligands, N-Methyl-N-(pyridin-2-yl)pivalamide is expected to exhibit versatile coordination behavior. The primary coordination site will undoubtedly be the sp²-hybridized nitrogen atom of the pyridine ring.[2][3] However, the involvement of the amide oxygen in chelation is also a possibility, leading to different coordination modes.

Potential Coordination Modes

-

Monodentate Coordination: The ligand can coordinate to a metal center solely through the pyridine nitrogen atom. This mode is common for pyridine-based ligands and is expected to be a prevalent binding motif.[3][4][5][6]

-

Bidentate (N,O)-Chelation: The ligand could potentially act as a bidentate ligand, coordinating through both the pyridine nitrogen and the carbonyl oxygen of the pivalamide group. This would form a stable five-membered chelate ring. The ability to form such a chelate will be influenced by the steric hindrance from the bulky tert-butyl group and the electronic properties of the metal center.

Caption: Potential coordination modes of N-Methyl-N-(pyridin-2-yl)pivalamide.

Steric and Electronic Influences

-

Steric Hindrance: The bulky tert-butyl group of the pivaloyl moiety is expected to exert significant steric influence on the coordination sphere of the metal center. This can affect the number of ligands that can coordinate, the geometry of the resulting complex, and the accessibility of the metal center to substrates in catalytic applications.

-

Electronic Effects: The N-methyl group increases the electron-donating ability of the exocyclic nitrogen, which can electronically influence the pyridine ring. The pivaloyl group is an electron-withdrawing group, which can modulate the electron density on the coordinating nitrogen and oxygen atoms. This electronic tuning can impact the stability and reactivity of the metal complexes.

Properties and Potential Applications of Metal Complexes

The unique combination of steric bulk and electronic properties imparted by N-Methyl-N-(pyridin-2-yl)pivalamide suggests that its metal complexes could find applications in various areas of chemistry.

Catalysis

Complexes of transition metals like palladium, rhodium, and iridium with N-aryl-2-aminopyridine ligands have been successfully employed in a range of C-H activation and cross-coupling reactions.[7] The pyridine nitrogen often acts as a directing group, facilitating the activation of otherwise inert C-H bonds. It is plausible that complexes of N-Methyl-N-(pyridin-2-yl)pivalamide could serve as effective catalysts in similar transformations. The steric bulk of the pivaloyl group could impart unique selectivity in such reactions.

Bioinorganic Chemistry

Heterocyclic pivalamide derivatives have been explored as ligands in bioinorganic chemistry. For instance, copper(II) complexes of N-(thiazol-2-yl)pivalamide have been investigated as mimics for superoxide dismutase (SOD), an important antioxidant enzyme. Given the structural similarities, copper complexes of N-Methyl-N-(pyridin-2-yl)pivalamide could be explored for similar bio-mimetic activities or as potential therapeutic agents.

Materials Science

The defined coordination geometry and potential for forming stable complexes make this ligand a candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. The properties of such materials, including their porosity and catalytic activity, would be influenced by the steric and electronic nature of the ligand.

Experimental Protocols: Synthesis and Characterization of a Representative Metal Complex

The following protocol outlines a general procedure for the synthesis of a transition metal complex with N-Methyl-N-(pyridin-2-yl)pivalamide, using copper(II) chloride as a representative metal salt.

Protocol 2: Synthesis of a Cu(II) Complex

Materials:

-

N-Methyl-N-(pyridin-2-yl)pivalamide (2.0 eq)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq)

-

Methanol

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve N-Methyl-N-(pyridin-2-yl)pivalamide (2.0 eq) in methanol in a round-bottom flask.

-

In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in a minimal amount of methanol.

-

Add the copper(II) chloride solution dropwise to the stirred ligand solution at room temperature. A change in color or the formation of a precipitate is expected.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Collect any solid product by vacuum filtration.

-

Wash the solid with cold methanol and then with diethyl ether to remove unreacted starting materials.

-

Dry the complex under vacuum to yield the final product.

Characterization of the Metal Complex

The formation of the complex and its coordination environment can be elucidated by the following techniques.

| Technique | Expected Observations upon Complexation |

| FT-IR | A shift in the C=O stretching frequency of the pivalamide group, typically to a lower wavenumber, if the carbonyl oxygen is involved in coordination. Shifts in the pyridine ring vibration modes are also expected. |

| UV-Vis | Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal center and/or ligand-to-metal charge transfer (LMCT) bands.[8] |

| ¹H NMR | Broadening or shifting of the ligand's proton signals due to the paramagnetic nature of many transition metal ions (e.g., Cu(II)). For diamagnetic complexes (e.g., Zn(II)), coordination-induced shifts in the proton resonances are expected. |

| Elemental Analysis | The elemental composition (C, H, N) should match the calculated values for the expected complex stoichiometry. |

| X-ray Crystallography | Provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.[5][6] |

Conclusion and Future Outlook

N-Methyl-N-(pyridin-2-yl)pivalamide represents a ligand with significant untapped potential in coordination chemistry. Its straightforward synthesis and the predictable, yet tunable, nature of its coordination based on a wealth of data from analogous systems make it an attractive candidate for further exploration. The interplay of the sterically demanding pivaloyl group and the electronically modifying N-methyl substituent offers a fertile ground for the discovery of novel catalysts, functional materials, and bioactive compounds. The experimental protocols and predictive analyses provided in this guide are intended to serve as a foundational resource for researchers poised to investigate the rich and promising coordination chemistry of this versatile ligand.

References

-

Doraghi, F., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(4), 2155-2178. Available at: [Link]

-

PubChem. N-Methyl-N-(pyridin-2-yl)pivalamide. National Center for Biotechnology Information. Available at: [Link]

-

Al-Adilee, K. J., & Al-Jibouri, M. N. (2021). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. ResearchGate. Available at: [Link]

-

PubChem. N-Methyl-N-(pyridin-2-yl)pivalamide. National Center for Biotechnology Information. Available at: [Link]

-

SciSpace. Pyridine: A Useful Ligand in Transition Metal Complexes. Available at: [Link]

-

Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. Available at: [Link]

-

El-Gamel, N. E. A., et al. (2021). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 26(15), 4465. Available at: [Link]

-

Luo, M., et al. (2015). The synthesis of N–Zn, N–Cu complexes involving 2-amino pyridine and ethylenediamine ligands and application. Journal of Chemical Sciences, 127(3), 435-441. Available at: [Link]

-

Li, M., et al. (2011). Synthesis and crystal structure of Zn(II) complex with 2-aminopyridine and acetylacetone. Chinese Journal of Structural Chemistry, 30(8), 1195-1198. Available at: [Link]

Sources

- 1. Synthesis and crystal structure of a disubstituted nickel(II) bis-[(di-methyl-amino-phenyl-imino)-eth-yl]pyridine chloride complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]

- 4. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands [mdpi.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 8. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]

A Technical Guide to the Preliminary Biological Activity Screening of N-Methyl-N-(pyridin-2-yl)pivalamide

Executive Summary

The journey of a novel chemical entity (NCE) from laboratory synthesis to potential therapeutic agent is contingent on a rigorous, multi-stage evaluation process. The initial and most critical phase is the preliminary biological activity screening. This guide provides a comprehensive framework for conducting this initial assessment for N-Methyl-N-(pyridin-2-yl)pivalamide, a compound for which public biological data is not available. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, causality-driven narrative. We will proceed through a strategic screening cascade, beginning with a foundational cytotoxicity assessment to establish a baseline of biological interaction, followed by targeted screens for antimicrobial properties, and culminating in a representative mechanistic assay to probe for specific molecular interactions. Each stage is detailed with field-proven protocols, the rationale behind experimental choices, and a framework for data interpretation, ensuring a scientifically sound and efficient evaluation of this NCE's therapeutic potential.

Introduction: The Rationale for a Structured Screening Cascade

The discovery of new drugs is the cornerstone of advancing medical treatment.[1] The process begins with identifying compounds that exhibit promising biological effects, which justifies the significant investment required for further development.[2] Our subject, N-Methyl-N-(pyridin-2-yl)pivalamide, is a novel compound whose chemical properties are documented but whose biological profile is unknown.[3]

The presence of a pyridine ring is of particular interest; this N-heterocycle is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and bioactive molecules.[4] This structural motif suggests a higher probability of interaction with biological targets, making a systematic screening approach a high-priority endeavor.

This guide outlines a three-tiered screening cascade designed to efficiently profile the bioactivity of N-Methyl-N-(pyridin-2-yl)pivalamide:

-

Foundational Cytotoxicity Screening: To assess its general effect on cell viability and identify potential antiproliferative activity.

-

Targeted Antimicrobial Screening: To explore its potential as an agent against clinically relevant pathogens, a critical area of unmet medical need.[1]

-

Mechanistic Target-Based Screening: To provide a template for investigating specific molecular interactions, should the initial phenotypic screens yield a positive result.

This structured approach ensures that resources are directed logically, building a comprehensive preliminary profile of the compound's biological potential.

Part I: Foundational Screening - Cytotoxicity and Cell Viability Assessment

Causality: Before exploring specific therapeutic activities, it is imperative to understand a compound's fundamental effect on cell health. A cytotoxicity assay serves a dual purpose: it identifies compounds that may be generally toxic, which is a critical parameter for safety, and it can be the first indicator of potential anticancer activity.[2][5] We will employ the XTT assay, a robust and high-throughput compatible method for quantifying cell viability.

Assay of Choice: The XTT Assay

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method that measures the metabolic activity of living cells.[6] Mitochondrial dehydrogenases in viable cells reduce the water-soluble XTT reagent to a colored formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[5]

Why XTT over MTT? The primary advantage of the XTT assay is that its formazan product is water-soluble. This contrasts with the MTT assay, which produces insoluble crystals that must be dissolved in an organic solvent before measurement.[5] The elimination of this solubilization step simplifies the workflow, reduces potential errors, and makes the XTT assay more amenable to automated high-throughput screening.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for XTT-based cytotoxicity screening.

Detailed Protocol: XTT Cell Viability Assay

-

Cell Culture: Maintain human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[1]

-

Cell Seeding: Harvest cells using trypsin, perform a cell count (e.g., using a hemocytometer), and seed them into a 96-well microtiter plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well). Allow cells to adhere overnight.

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of N-Methyl-N-(pyridin-2-yl)pivalamide in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Controls: Include wells with vehicle control (medium with 0.5% DMSO), untreated cells (medium only), and a positive control (e.g., Doxorubicin at known cytotoxic concentrations).

-

Replace the overnight culture medium with the medium containing the compound dilutions and controls.

-

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific CyQUANT™ XTT Cell Viability Assay). Add 50 µL of the XTT mixture to each well.[6]

-

Color Development: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan product to form.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at 450 nm. A reference wavelength of 630-690 nm is used to subtract background absorbance.[5]

Data Presentation and Interpretation

The primary output of this assay is the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%. This is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a non-linear regression curve.

Table 1: Hypothetical Cytotoxicity Data for N-Methyl-N-(pyridin-2-yl)pivalamide

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 25.4 |

| MCF-7 | Breast Adenocarcinoma | > 100 |

| HCT116 | Colon Carcinoma | 12.8 |

| HEK293 | Normal Kidney (Control) | > 100 |

Interpretation: An IC₅₀ value below 10-20 µM is often considered a "hit" for further investigation in anticancer screens. A significantly higher IC₅₀ in a non-cancerous cell line (like HEK293) compared to cancer cell lines suggests some level of cancer-selective cytotoxicity.

Part II: Targeted Screening - Antimicrobial Activity

Causality: The increasing prevalence of antibiotic-resistant bacteria is a global health crisis, necessitating the discovery of novel antimicrobial agents.[7] Given that many pyridine-containing compounds exhibit antimicrobial properties, screening N-Methyl-N-(pyridin-2-yl)pivalamide against a panel of pathogenic bacteria and fungi is a logical and valuable secondary screen.[4]